molecular formula C6H11NO2 B1215530 4-Acetamidobutanal CAS No. 24431-54-7

4-Acetamidobutanal

Cat. No.: B1215530
CAS No.: 24431-54-7
M. Wt: 129.16 g/mol
InChI Key: DDSLGZOYEPKPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamidobutanal, also referred to as N-acetyl-γ-aminobutyraldehyde or N-acetyl-GABAL, is a crucial metabolic intermediate in the polyamine pathway for the biosynthesis of the key neurotransmitter γ-aminobutyric acid (GABA) . This pathway initiates from putrescine and involves several enzymatic steps, including the action of monoamine oxidase B (MAO-B) to form this compound, which is subsequently converted by aldehyde dehydrogenase (ALDH) to N-acetyl-GABA . While the primary pathway for GABA synthesis is the decarboxylation of glutamate, the putrescine pathway, in which this compound is integral, plays a significant physiological role in the brain . Research has highlighted its importance in specific brain regions, such as the striatum, where its contribution to GABA production is involved in the inhibition of dopaminergic neurons . As a research chemical, this compound is essential for studying GABAergic signaling, neuromodulation, and the interplay between polyamine metabolism and neurotransmission. Its molecular formula is C6H11NO2, with an average mass of 129.16 g/mol . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24431-54-7

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

N-(4-oxobutyl)acetamide

InChI

InChI=1S/C6H11NO2/c1-6(9)7-4-2-3-5-8/h5H,2-4H2,1H3,(H,7,9)

InChI Key

DDSLGZOYEPKPSJ-UHFFFAOYSA-N

SMILES

CC(=O)NCCCC=O

Canonical SMILES

CC(=O)NCCCC=O

physical_description

Solid

Origin of Product

United States

Synthetic Methodologies for 4 Acetamidobutanal and Its Precursors

Conventional Laboratory Synthesis Routes for 4-Acetamidobutanal

Traditional organic synthesis methods offer pathways to this compound, often involving transformations of unsaturated precursors or multi-step sequences from readily available starting materials.

Hydroformylation, also known as the oxo process, is a crucial industrial reaction that involves the addition of carbon monoxide (CO) and hydrogen (H₂) across an alkene or alkyne, catalyzed by transition metal complexes, typically rhodium or cobalt utah.edu. For the synthesis of this compound, the hydroformylation of N-allylacetamide has been investigated.

Research has demonstrated that rhodium-based catalysts, particularly those employing water-soluble ligands like tris(3-sulfonatophenyl)phosphine (tppts), can achieve high selectivity for aldehyde formation when N-allylacetamide is used as the substrate in an aqueous biphasic system wikipedia.org. This catalytic system operates efficiently under moderate conditions.

Table 1: Hydroformylation of N-allylacetamide

Catalyst SystemSolventTemperature (°C)Pressure (bar)Selectivity towards Aldehydes (%)Turnover Frequency (TOF) (h⁻¹)Linear/Branched Ratio (l/b)
Rh/tpptsWater9050>99>10,7001.1–1.5
Rh/PPh₃Organic (e.g., THF, Toluene, Methanol)--Lower than Rh/tpptsLower than Rh/tppts-

Note: Specific yields for this compound are not detailed, but high selectivity towards aldehydes is reported.

The Rh/tppts catalyst in aqueous media offers advantages in terms of reaction rate and selectivity. However, the regioselectivity, favoring the linear aldehyde (this compound) over the branched isomer (2-methyl-3-acetamidopropanal), remains a challenge, with reported l/b ratios typically between 1.1 and 1.5 wikipedia.org. The regioselectivity was found to be largely independent of temperature, pressure, and ligand concentration under the tested conditions.

While direct hydroformylation is one route, this compound can also be synthesized through multi-step organic transformations. A common precursor, N-allylacetamide, can be prepared via the acetylation of allylamine (B125299) wikipedia.org. This acetylation step, followed by the hydroformylation described above, constitutes a multi-step synthesis strategy. General principles of multi-step synthesis involve a sequence of reactions, such as functional group interconversions, chain extensions, and protection/deprotection strategies, to build complex molecules from simpler starting materials scispace.comnih.govresearchgate.net.

Chemo-enzymatic and Biocatalytic Approaches to this compound Synthesis

Biocatalysis offers highly specific and often milder routes for chemical synthesis. Several enzymes have been identified that can catalyze transformations leading to this compound.

Monoamine oxidase B (MAO-B) is a well-characterized mitochondrial enzyme known for its role in the oxidative deamination of various amines wikipedia.orgnih.gov. MAO-B plays a significant role in the metabolism of N-acetylputrescine, a derivative of the polyamine putrescine. The enzymatic reaction catalyzed by MAO-B converts N-acetylputrescine into this compound, ammonia, and hydrogen peroxide (H₂O₂) mdpi.comhmdb.ca.

Reaction: N-Acetylputrescine + O₂ + H₂O → this compound + NH₃ + H₂O₂

This pathway is recognized as a minor route for γ-aminobutyric acid (GABA) biosynthesis, where this compound is subsequently converted to N-acetyl-γ-aminobutyric acid and then to GABA biorxiv.orgwikipedia.org. MAO-B is a flavin-containing enzyme, utilizing FAD as a cofactor wikipedia.org. While the physiological role and mechanism of MAO-B in this conversion are established, specific quantitative data on the yield of this compound from N-acetylputrescine using MAO-B are not detailed in the provided literature snippets.

FAD-dependent polyamine oxidases (PAOs) represent another class of enzymes capable of producing this compound. These enzymes are involved in the catabolism of polyamines and their acetylated derivatives scientificarchives.comwikipedia.orgnih.gov. Specifically, certain PAOs catalyze the oxidation of N-acetylated polyamines.

UniProtKB entries identify enzymes like MPAO1 from Zea mays and Fms1 from Saccharomyces cerevisiae as FAD-dependent polyamine oxidases that can catalyze the reaction:

Reaction: N8-acetylspermidine + O₂ + H₂O → this compound + Propane-1,3-diamine + H₂O₂ wikipedia.org

This reaction highlights the ability of FAD-dependent PAOs to cleave N-acetylated polyamines, yielding this compound. Fms1 from yeast has been shown to cleave N-acetylspermidine, producing 1,3-diaminopropane (B46017) and this compound nih.gov. These enzymes utilize FAD as a cofactor and operate by oxidizing secondary amino groups wikipedia.orgnih.gov. Kinetic data, such as Km values for various polyamine substrates, are available for some PAOs wikipedia.org, but specific yields for this compound production are not detailed.

The concept of chemo-enzymatic synthesis involves the strategic combination of chemical and enzymatic transformations to create target molecules. This approach aims to leverage the strengths of both methodologies, such as the high selectivity and specificity of enzymes, alongside the versatility and broad scope of chemical reactions nih.govosti.govmdpi.com. While specific examples of chemo-enzymatic routes directly targeting this compound are not detailed in the provided literature, the general principle involves using chemical steps to prepare precursors or modify intermediates, followed by enzymatic steps for specific functionalizations, or vice versa. This strategy can lead to more efficient and sustainable synthetic pathways nih.govacsgcipr.org.

Chemical Reactivity and Transformation Studies of 4 Acetamidobutanal

Reactions of the Aldehyde Moiety

The aldehyde group in 4-acetamidobutanal is susceptible to oxidation, reduction, and nucleophilic addition reactions, characteristic of aldehydes.

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid. In biological systems, this transformation is catalyzed by aldehyde dehydrogenases (ALDHs) hmdb.cahmdb.cawikipedia.orgwikipedia.org. The reaction involves the conversion of this compound in the presence of NAD⁺ and water to yield 4-acetamidobutanoic acid, NADH, and a hydrogen ion hmdb.cahmdb.ca. This enzymatic oxidation is a key step in certain metabolic pathways, such as the biosynthesis of γ-aminobutyric acid (GABA) from putrescine wikipedia.orgwikipedia.org.

SubstrateReagent/Enzyme ClassProductCo-factorBy-productReference(s)
This compoundNAD⁺ / Aldehyde Dehydrogenase4-Acetamidobutanoic acidNADHH⁺ hmdb.cahmdb.cawikipedia.org

While specific experimental data detailing the reduction of this compound are not extensively provided in the reviewed literature, the aldehyde moiety is generally susceptible to reduction. Typical reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the aldehyde group to a primary alcohol chemistrystudent.com. This would result in the formation of 4-acetamidobutanol. The general mechanism involves the nucleophilic attack of a hydride ion (:H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate chemistrystudent.com.

The electrophilic nature of the carbonyl carbon in the aldehyde group makes this compound a substrate for various nucleophilic addition reactions. These reactions are fundamental to organic synthesis and biochemistry.

Condensation with Amines and Hydrazines: Aldehydes readily react with primary amines to form imines and with hydrazines to form hydrazones. A notable example is the Fischer indole (B1671886) synthesis, where this compound reacts with p-methoxyphenylhydrazine to form melatonin (B1676174), an important indole alkaloid stackexchange.comresearchgate.net. This reaction involves nucleophilic addition of the hydrazine (B178648) to the aldehyde, followed by cyclization and elimination steps.

Cyanohydrin Formation: In the presence of a cyanide source (e.g., HCN), aldehydes undergo nucleophilic addition to form cyanohydrins. This reaction proceeds via the attack of the cyanide ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated savemyexams.com.

Reaction TypeNucleophile/ReactantProduct TypeKey TransformationReference(s)
CondensationPrimary AmineImineNucleophilic addition followed by dehydration. libretexts.org
CondensationHydrazine (e.g., phenylhydrazine)HydrazoneNucleophilic addition followed by dehydration. stackexchange.comresearchgate.netlibretexts.org
Fischer Indole Synthesisp-MethoxyphenylhydrazineMelatonin (via indole)Reaction of aldehyde with hydrazine derivative to form indole ring. stackexchange.comresearchgate.net
Cyanohydrin FormationCyanide ion (CN⁻)CyanohydrinNucleophilic addition of cyanide to carbonyl, followed by protonation. savemyexams.com

Reactions of the Acetamido Moiety

The acetamido group (-NHCOCH₃) in this compound contains an amide linkage, which can undergo hydrolysis under specific conditions.

Amide linkages are generally stable but can be hydrolyzed to carboxylic acids and amines under acidic or basic conditions, typically requiring heating libretexts.orgrsc.org. The hydrolysis of the acetamido group in this compound would yield 4-aminobutanal (B194337) and acetic acid. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water, followed by elimination of the amine libretexts.org. Basic hydrolysis involves the nucleophilic attack of hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate and an amine libretexts.org. Research has indicated that acid-catalyzed hydrolysis can occur with N-allylacetamide, a precursor related to this compound synthesis researchgate.net.

SubstrateConditionsProductsReference(s)
This compoundAcidic Hydrolysis4-Aminobutanal, Acetic Acid libretexts.orgresearchgate.net
This compoundBasic Hydrolysis4-Aminobutanal, Acetic Acid libretexts.org

Specific studies detailing the N-alkylation or N-acylation of the acetamido nitrogen in this compound were not found in the provided search results. While the nitrogen atom in an amide linkage possesses a lone pair of electrons, its nucleophilicity is significantly reduced due to resonance delocalization with the adjacent carbonyl group. Therefore, direct N-alkylation or N-acylation of the acetamido group typically requires strong activating conditions or specialized reagents, and such transformations are not prominently reported for this specific compound in the context of its common metabolic or synthetic roles. The formation of the acetamido group itself occurs through the acetylation of a precursor amine, such as 4-aminobutanal stackexchange.com.

Cyclization and Condensation Reactions Involving this compound

The aldehyde functionality of this compound makes it a valuable precursor in cyclization reactions, most notably in the formation of indole ring systems through the Fischer indole synthesis.

Fischer Indole Reaction for Melatonin Synthesis

A significant application of this compound lies in its role as a key intermediate in the commercial synthesis of melatonin (N-acetyl-5-methoxytryptamine) via the Fischer indole reaction researchgate.netuwindsor.camdma.chbhu.ac.in. This synthetic route typically begins with allylamine (B125299), which is first acetylated to form N-allylacetamide. Subsequently, N-allylacetamide undergoes selective hydroformylation, often catalyzed by rhodium complexes, to yield this compound researchgate.netmdma.chresearchgate.net.

The synthesized this compound then reacts with 4-methoxyphenylhydrazine under acidic conditions to initiate the Fischer indole synthesis researchgate.netuwindsor.camdma.ch. This process involves the formation of a phenylhydrazone intermediate, followed by acid-catalyzed cyclization and elimination of ammonia, ultimately leading to the formation of the indole ring system characteristic of melatonin uwindsor.ca. This reaction sequence is often performed in a one-pot process, achieving yields of melatonin up to 44% researchgate.netmdma.chresearchgate.net.

Table 1: Melatonin Synthesis via Fischer Indole Reaction using this compound

Starting Material (Precursor)Key IntermediateCo-reactantReaction TypeConditions/CatalystProductYieldReferences
AllylamineThis compound4-methoxyphenylhydrazineFischer Indole SynthesisAcidic conditions, often one-pot synthesisMelatonin (N-acetyl-5-methoxytryptamine)~44% researchgate.netmdma.chresearchgate.net

Formation of Nitrogen-Containing Heterocycles

While the Fischer indole synthesis for melatonin represents a primary application of this compound in cyclization reactions, its potential for forming other nitrogen-containing heterocycles is less extensively documented in the provided literature. The general Fischer indole synthesis mechanism, which involves the reaction of arylhydrazines with aldehydes or ketones, is a well-established method for generating a variety of indole derivatives uwindsor.caopenmedicinalchemistryjournal.comresearchgate.netmdpi.com. Given that this compound acts as the aldehyde component in the synthesis of melatonin, it is theoretically plausible that it could be employed with different arylhydrazines to synthesize other substituted indole derivatives. However, specific studies detailing the use of this compound for the synthesis of nitrogen heterocycles other than melatonin were not prominently found in the reviewed search results. The majority of the research focused on its role in melatonin production or general indole synthesis methodologies.

Mechanistic Elucidation of Key Chemical Transformations

The primary chemical transformation involving this compound that has been elucidated is its participation in the Fischer indole synthesis. The mechanism, generally applicable to the reaction between an aldehyde (like this compound) and an arylhydrazine (like 4-methoxyphenylhydrazine), proceeds through several key steps under acidic catalysis uwindsor.ca:

Hydrazone Formation: The aldehyde group of this compound reacts with the primary amine of 4-methoxyphenylhydrazine to form a phenylhydrazone intermediate. This step involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. 4-MeO-C₆H₄-NH-NH₂ + CH₃CONH-(CH₂)₃-CHO → 4-MeO-C₆H₄-NH-N=CH-(CH₂)₂-NHCOCH₃ + H₂O

Tautomerization to Enehydrazine: The phenylhydrazone tautomerizes to an enehydrazine. This involves the migration of a proton and a double bond shift, preparing the molecule for the subsequent rearrangement.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Under acidic conditions, the enehydrazine undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. This is a pericyclic reaction where a new carbon-carbon bond is formed between the aromatic ring and the enehydrazine side chain.

Cyclization: The rearranged intermediate undergoes cyclization, forming the five-membered pyrrole (B145914) ring that is characteristic of the indole structure.

Elimination of Ammonia: Finally, the cyclized intermediate eliminates a molecule of ammonia, driven by the restoration of aromaticity, to yield the final indole product, in this case, melatonin. The acetamide (B32628) group on the side chain remains intact throughout this process.

The specific conditions, such as the choice of acid catalyst (e.g., mineral acids, Lewis acids, or acidic resins) and solvent, can influence the reaction rate and yield uwindsor.caopenmedicinalchemistryjournal.com. The hydroformylation step to produce this compound itself also has a well-studied mechanism involving transition metal catalysts, typically rhodium, which coordinate to the alkene and facilitate the addition of carbon monoxide and hydrogen mdma.chdatapdf.com.

Biochemical Roles and Enzymatic Transformations of 4 Acetamidobutanal in Model Systems

Role as a Metabolic Intermediate in γ-Aminobutyric Acid (GABA) Biosynthesis from Putrescine (Non-Human Specific Contexts)

In certain non-human biological systems, 4-acetamidobutanal serves as a metabolic intermediate in a pathway that converts putrescine (1,4-diaminobutane) into γ-aminobutyric acid (GABA). This pathway is distinct from the primary route of GABA synthesis from glutamate (B1630785) wikipedia.org. The conversion involves acetylation of putrescine to N-acetylputrescine, followed by oxidation and further transformations where this compound emerges as a key intermediate. This pathway has been observed in organisms like Saccharomyces cerevisiae (yeast) researchgate.netresearchgate.net.

Enzymatic Oxidation by Aldehyde Dehydrogenases (ALDH)

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical for oxidizing aldehydes to their corresponding carboxylic acids, a process vital for detoxification and biosynthesis wikipedia.orgnih.govmdpi.comnih.gov. This compound can be a substrate for these enzymes. For instance, it is formed from the oxidation of N-acetylspermidine by polyamine oxidases (PAOs) in yeast such as Saccharomyces cerevisiae researchgate.netresearchgate.netmdpi.com. The subsequent oxidation of this compound by an aldehyde dehydrogenase would yield 4-acetamidobutanoic acid ymdb.ca.

Involvement in Polyamine Metabolism Pathways (Non-Human Specific Contexts, e.g., yeast, fungi)

Polyamines, including putrescine, spermidine, and spermine, are essential molecules in all living organisms, playing roles in gene expression, cell growth, and stress response nih.gov. In microorganisms like yeast and fungi, the metabolism of polyamines is complex. This compound is implicated in the catabolic pathways of polyamines. Specifically, it is generated from the oxidation of N-acetylspermidine by polyamine oxidases (PAOs) in Saccharomyces cerevisiae researchgate.netresearchgate.netmdpi.com. This highlights its role as a breakdown product in polyamine catabolism in these organisms.

Metabolomic Investigations in Non-Human Biological Systems (e.g., Saccharomyces cerevisiae, P. aeruginosa)

Metabolomic studies aim to identify and quantify all metabolites within a biological system, providing insights into metabolic pathways and cellular states nih.gov. This compound has been identified in metabolomic analyses of Saccharomyces cerevisiae nih.govwhiterose.ac.uk. Its presence in these studies contributes to the understanding of yeast metabolism, including pathways related to polyamines and amino acids. While specific studies on Pseudomonas aeruginosa are not directly detailed in the provided snippets, the general mention of metabolomic investigations in non-human systems indicates the broader application of these techniques to understand such compounds nih.govnumberanalytics.comymdb.ca.

Studies of Enzyme Kinetics and Substrate Specificity for this compound Transforming Enzymes

Enzyme kinetics, which studies the rates of enzyme-catalyzed reactions, and substrate specificity, which describes an enzyme's preference for particular substrates, are fundamental to understanding biochemical processes numberanalytics.comrun.edu.ngucl.ac.uknih.govdu.ac.inbyjus.com. While specific kinetic parameters (like Km or Vmax) for enzymes directly transforming this compound are not detailed in the provided search results, the context implies that enzymes like PAOs and ALDHs exhibit substrate specificity that includes or excludes compounds like this compound. For example, studies on yeast polyamine oxidase Fms1 have investigated its kinetic mechanism and substrate specificity mdpi.com. The general understanding of ALDHs indicates a broad substrate specificity, but specific interactions with this compound would be determined through dedicated kinetic studies taylorandfrancis.com.

Compound List

this compound

Putrescine

γ-Aminobutyric Acid (GABA)

N-acetylputrescine

N-acetyl-γ-aminobutyric acid (N-acetyl-GABA)

N-acetylspermidine

Spermidine

Spermine

4-acetamidobutanoic acid

3-aminopropanal (B1211446)

1,3-diaminopropane (B46017)

Acetaldehyde

Acetate (B1210297)

Ethanol

Acetyl-CoA

Glutamate

Agmatine

Arginine

Ornithine

S-adenosylmethionine (SAM)

S-adenosylmethioninamine

3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL)

4-hydroxy-2-nonenal (4-HNE)

Malondialdehyde (MDA)

Glutamate γ-semialdehyde

3-aminopropionaldehyde (APAL)

N1-acetylspermine

N1,N12-diacetylspermine

N-(3-acetamidopropyl)-4-aminobutanal

3-acetamidopropanal (B1240501)

4-aminobutanal (B194337)

N4-Acetylaminobutanal

N-Acetyl-GABAL

N-Acetyl-gamma-ABAL

N-Acetyl-GABA aldehyde

N-Acetyl-gamma-aminobutyraldehyde

N-acetyl-4-aminobutanal

4-(acetylamino)butanal

4-Acetamidobutyraldehyde

3-Acetamidobutanal

Analytical Methodologies for the Characterization and Detection of 4 Acetamidobutanal in Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of 4-acetamidobutanal from complex biological matrices, allowing for its accurate detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polarity and potential thermal lability of this compound, derivatization is a common prerequisite for its analysis by GC-MS. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For compounds containing amine and aldehyde functionalities, derivatization techniques such as silylation are frequently employed.

In a typical GC-MS workflow for this compound analysis, the sample would first undergo an extraction step, followed by derivatization. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a phenyl-arylene polymer stationary phase, is often suitable for separating such derivatives. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative data. For related N-acetylated amino acids, GC-MS analysis has been successfully applied to identify and quantify these compounds in biological samples, demonstrating the feasibility of this approach for this compound.

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

Parameter Value
Column Phenyl-arylene polymer equivalent (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temp 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

| Derivatization Agent | Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds and is particularly well-suited for the analysis of polar and non-volatile molecules like this compound, often without the need for derivatization. However, to enhance detection sensitivity and selectivity, especially when using UV-Vis or fluorescence detectors, pre-column or post-column derivatization is common.

For the analysis of aldehydes, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established method, producing stable hydrazones that can be readily detected by UV-Vis absorption. Alternatively, derivatization targeting the amine group after the acetyl moiety could be achieved using reagents like dansyl chloride, which is a common practice for amino acids and related compounds.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach. The separation would be achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is gradually increased, would likely be employed to ensure good separation and peak shape.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at 210 nm (for underivatized) or a specific wavelength for the derivative

| Injection Volume | 10 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for the analysis of trace levels of compounds in complex biological matrices. For this compound, LC-MS/MS offers a significant advantage as it can often provide the required sensitivity without the need for derivatization.

In an LC-MS/MS method, the compound is first separated by HPLC, as described above. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates ions from the analyte molecules. These ions are then subjected to two stages of mass analysis. In the first stage, the precursor ion corresponding to this compound is selected. This ion is then fragmented, and a specific product ion is monitored in the second stage of mass analysis. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity. This approach has been successfully used for the analysis of related polyamines and their derivatives in various biological samples.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound and for confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectroscopy would be used to characterize this compound.

For ¹H NMR, the spectrum would be expected to show distinct signals for the different types of protons in the molecule. The aldehydic proton would appear at a characteristic downfield chemical shift, typically in the range of 9-10 ppm. The protons on the carbon adjacent to the aldehyde group would also be downfield, while the protons of the acetyl group would appear as a singlet in the upfield region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
-CHO ~9.7 (t) ~202
-CH₂-CHO ~2.5 (dt) ~43
-CH₂-CH₂-CHO ~1.9 (quintet) ~25
-NH-CH₂- ~3.2 (q) ~39
-NH- ~5.8 (broad s) -
-C(O)CH₃ ~2.0 (s) ~170

| -C(O)CH₃ | - | ~23 |

Note: These are predicted values based on typical chemical shifts for the respective functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aldehyde and amide functional groups. A strong absorption band around 1725 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. The N-H stretching vibration of the secondary amide would likely appear as a band around 3300 cm⁻¹, and the amide I band (primarily C=O stretch) would be observed around 1640 cm⁻¹.

Table 4: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C-H stretch ~2820 and ~2720
Aldehyde C=O stretch ~1725
Amide N-H stretch ~3300
Amide C=O stretch (Amide I) ~1640
Amide N-H bend (Amide II) ~1550

| Alkyl | C-H stretch | ~2950-2850 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Saturated aldehydes and amides typically exhibit weak absorption bands in the UV region. For this compound, a weak n → π* transition for the aldehyde carbonyl group would be expected around 290 nm. The amide chromophore also absorbs in the far UV region. The absence of significant conjugation in the molecule means that strong absorptions at longer wavelengths are not expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and identification of chemical compounds, including metabolic intermediates like this compound. The initial step in MS analysis involves ionizing the molecule and measuring its mass-to-charge ratio (m/z), which provides the molecular weight of the compound. For this compound, with a chemical formula of C6H11NO2, the expected monoisotopic mass is approximately 129.079 Da, and the molecular weight is 129.16 g/mol . nih.govwikipedia.org The detection of a molecular ion (M+) peak at or near these values in a mass spectrum is a primary indicator of the compound's presence.

For aliphatic aldehydes, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orgmiamioh.edu Key fragmentation events for this compound would likely involve:

Alpha-cleavage: Loss of a hydrogen atom (M-1) or the entire formyl group (CHO, M-29).

Amide fragmentation: Cleavage at the amide bond, potentially leading to characteristic ions.

These fragmentation patterns produce a series of product ions with specific m/z values. chemguide.co.uklibretexts.org High-resolution mass spectrometry can distinguish these fragments with high accuracy, allowing for confident identification of the compound in complex biological matrices. researchgate.netresearchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueDescription
Chemical FormulaC6H11NO2The elemental composition of the molecule. nih.gov
Molecular Weight129.16 g/mol The average mass of the molecule. wikipedia.org
Monoisotopic Mass129.078979 DaThe exact mass of the most abundant isotope configuration. nih.gov
Molecular Ion (M+)m/z ≈ 129.08The peak representing the intact, ionized molecule.
Key Fragment Ionm/z = 100.07Predicted fragment from the loss of the formyl group (CHO).
Key Fragment Ionm/z = 86.06Predicted fragment from McLafferty rearrangement.
Key Fragment Ionm/z = 72.08Predicted fragment corresponding to the butanal backbone.
Key Fragment Ionm/z = 59.04Predicted fragment corresponding to the acetamide (B32628) group.

Method Validation and Quality Control in Analytical Research (Excluding Clinical Validation)

The reliability and accuracy of any quantitative data in research depend on a rigorously validated analytical method. For the detection of this compound, methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with a detector (e.g., MS or UV) must undergo validation to ensure they are suitable for their intended purpose. ijcpa.inresearchgate.net This process, performed in a non-clinical research context, establishes the performance characteristics of the method and ensures data integrity. nih.govnebiolab.com

Key validation parameters include specificity, linearity, accuracy, precision, and robustness. nih.gov Quality control (QC) samples are analyzed alongside research samples to monitor the method's performance over time and ensure the continued reliability of the results. fda.gov

Specificity/Selectivity: This parameter ensures that the analytical signal is solely from this compound, without interference from other components in the sample matrix. This is often demonstrated by analyzing blank matrix samples and samples spiked with potentially interfering compounds.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically determined by analyzing samples with a known concentration of this compound (e.g., spiked QC samples) and calculating the percent recovery.

Precision: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-assay precision): The variation observed when the same sample is analyzed multiple times within the same analytical run.

Intermediate Precision (Inter-assay precision): The variation observed when the same sample is analyzed on different days, by different analysts, or with different equipment.

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during routine use.

Table 2: Key Parameters for Analytical Method Validation in a Research Context

Validation ParameterDescriptionTypical Acceptance Criteria (for research purposes)
Specificity Ability to unequivocally assess the analyte in the presence of other components.No significant interfering peaks at the analyte's retention time.
Linearity Proportionality of signal to analyte concentration over a defined range.Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of the measured value to the true value.Recovery typically within 85-115%.
Precision Agreement between a series of measurements.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio > 10; RSD ≤ 20%.
Robustness Capacity to remain unaffected by minor variations in method parameters.No significant change in results with small variations.

Application of Advanced Analytical Techniques in Metabolomics Research

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.gov this compound is a key intermediate in a secondary pathway for γ-aminobutyric acid (GABA) synthesis, originating from putrescine. wikipedia.org Studying this compound within a metabolomics framework allows researchers to understand the dynamics of this pathway and its relationship to broader metabolic networks. researchgate.net

Advanced analytical platforms, primarily liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are essential for metabolomics research. researchgate.net These techniques provide the sensitivity and selectivity required to detect and quantify low-abundance metabolites like this compound in complex biological samples such as brain tissue or cell extracts. researchgate.net

LC-MS Based Metabolomics: This is the most widely used platform in metabolomics. plos.org It couples the separation capabilities of HPLC with the detection power of mass spectrometry. Different chromatography methods, such as hydrophilic interaction liquid chromatography (HILIC), are often necessary to retain and separate polar metabolites like this compound. High-resolution mass spectrometry (HRMS) instruments, like quadrupole time-of-flight (Q-TOF) or Orbitrap analyzers, enable accurate mass measurements, which aids in the confident identification of metabolites. nih.gov

GC-MS Based Metabolomics: For volatile or semi-volatile compounds, GC-MS is a powerful tool. Analytes like this compound often require chemical derivatization to increase their volatility and thermal stability before GC analysis. researchgate.net This technique offers excellent chromatographic resolution and generates reproducible fragmentation patterns that are useful for database matching and structural confirmation.

Data Analysis and Pathway Mapping: The data generated from these techniques are vast and require sophisticated bioinformatics tools for processing, statistical analysis, and metabolite identification. nih.gov Once identified and quantified, changes in the levels of this compound can be mapped onto metabolic pathways, providing insights into cellular physiology, disease mechanisms, or the response to external stimuli. researchgate.netnih.gov

Table 3: Advanced Analytical Techniques in Metabolomics for this compound Research

TechniqueApplication for this compound AnalysisStrengths
LC-HRMS (e.g., Q-TOF, Orbitrap) Untargeted and targeted quantification in biological fluids and tissues.High sensitivity and specificity; suitable for polar and non-volatile compounds; accurate mass for formula determination.
GC-MS Quantification, particularly after derivatization to enhance volatility.High chromatographic resolution; robust and reproducible fragmentation for library matching.
Tandem MS (MS/MS) Structural confirmation and differentiation from isomers.Provides unique fragmentation patterns for definitive identification.
Capillary Electrophoresis-MS (CE-MS) Analysis of charged and highly polar metabolites.High separation efficiency for small, charged molecules; requires minimal sample volume.

Applications of 4 Acetamidobutanal in Advanced Chemical Synthesis and Materials Research

As a Key Building Block in the Synthesis of Complex Organic Molecules

The aldehyde and amide functionalities within 4-acetamidobutanal make it a versatile synthon for constructing more complex molecular architectures. Its primary role as a building block is evident in the synthesis of indole-based compounds and related structures.

This compound is a well-established intermediate in the synthesis of melatonin (B1676174) (N-acetyl-5-methoxytryptamine) mdma.chresearchgate.netstackexchange.comresearchgate.netoup.compsu.edu. The synthesis typically involves reacting this compound with 4-methoxyphenylhydrazine, followed by a Fischer indole (B1671886) cyclization. This method allows for a relatively straightforward, often one-pot, synthesis of melatonin. For instance, a synthesis starting from allylamine (B125299), involving acetylation and selective hydroformylation to yield this compound, followed by reaction with 4-methoxyphenylhydrazine, can achieve yields of approximately 44% for melatonin researchgate.netoup.com.

The synthesis of melatonin can be achieved through various routes, with the Fischer indole reaction being a common strategy. In one approach, this compound is reacted with 4-methoxyphenylhydrazine to form an intermediate hydrazone, which then undergoes acid-catalyzed cyclization to yield melatonin psu.edu. Another method utilizes N-acetyl-4-aminobutanal diethylacetal, a protected form of this compound, in a similar Fischer indole reaction, yielding melatonin with reported efficiencies of around 26% researchgate.netpsu.edu.

While melatonin is a specific tryptamine (B22526) analogue, the broader class of tryptamines and indole derivatives are also synthesized using various methodologies mdpi.comresearchgate.netnih.govopenmedicinalchemistryjournal.commdpi.comwikipedia.org. The synthetic strategies for these compounds often involve forming the indole ring system, where intermediates like this compound play a foundational role in establishing the necessary carbon skeleton for cyclization wikipedia.org.

While this compound's most direct link to natural product synthesis is through melatonin, its structural relationship to metabolic intermediates like 4-aminobutyraldehyde suggests potential relevance in biomimetic approaches. 4-Aminobutyraldehyde itself has been studied for its biomimetic behavior in the context of polyamine alkaloid biosynthesis wiley-vch.de. However, direct evidence of this compound being used as a key intermediate in the biomimetic synthesis of other complex natural products or their analogues is not extensively detailed in the provided literature. Its primary documented role remains as a synthetic precursor in established chemical routes, rather than a direct participant in biomimetic cascade reactions for diverse natural product scaffolds.

Beyond the formation of the indole core in melatonin synthesis, this compound's reactivity as an aldehyde and amide precursor can be leveraged for the construction of other nitrogen-containing heterocycles. While specific examples of novel heterocycles synthesized directly from this compound are not explicitly detailed in the provided snippets, its role in forming the indole ring system is a prime example of its utility in heterocycle synthesis openmedicinalchemistryjournal.commdpi.comwikipedia.orgnih.gov. General research in nitrogen heterocycle synthesis often utilizes aldehyde and amine functionalities, and this compound possesses both, making it a potential candidate for developing new synthetic methodologies in this area rsc.orgzioc.rumdpi.comorganic-chemistry.org.

Role in the Development of Catalytic Systems

The production of this compound itself is a significant application in the field of catalytic systems, specifically through the hydroformylation of N-allylacetamide. This reaction is a key step in efficient melatonin synthesis routes mdma.chresearchgate.netoup.comresearchgate.netuoa.gr.

Catalytic hydroformylation, using rhodium-based catalysts, has been optimized for the selective conversion of N-allylacetamide into aldehydes, primarily this compound and its isomer 2-methyl-3-acetamidopropanal researchgate.netuoa.gr. The use of aqueous biphasic systems with water-soluble ligands like Rh/tppts or Rh/Xantphos has proven highly effective, achieving selectivities greater than 99% for the desired aldehydes researchgate.netuoa.gruoa.gr. These catalytic systems allow for facile separation of the catalyst and product, contributing to more sustainable and efficient chemical processes. The hydroformylation of N-allylacetamide is a prime example of how catalytic advancements enable the streamlined synthesis of valuable intermediates like this compound datapdf.com.

Potential for Integration into Polymer Chemistry or Functional Material Design

Based on the provided literature, there is no direct evidence or mention of this compound being used or explored for integration into polymer chemistry or the design of functional materials. Its applications appear to be primarily focused on its role as a synthetic intermediate in the production of small molecules, particularly pharmaceuticals and biologically active compounds.

Data Tables

Table 1: Melatonin Synthesis via this compound and Related Intermediates

MethodKey Intermediate/PrecursorReactant(s) with IntermediateTypical Yield of MelatoninKey Reference(s)
Fischer Indole SynthesisThis compound4-methoxyphenylhydrazine~44% mdma.chresearchgate.netoup.com
Fischer Indole SynthesisN-acetyl-4-aminobutanal diethylacetal4-methoxyphenylhydrazine~26% researchgate.netpsu.edu
Catalytic Hydroformylation & Fischer IndoleN-allylacetamide (hydroformylated to this compound)4-methoxyphenylhydrazine~44% mdma.chresearchgate.netoup.com

Table 2: Catalytic Hydroformylation for this compound Production

SubstrateCatalyst SystemSolventSelectivity (Aldehydes)Linear/Branched (l/b) RatioKey Reference(s)
N-allylacetamideRh/tpptsWater>99%1.1–1.5 researchgate.netuoa.gr
N-allylacetamideRh/XantphosWater>99%Not specified researchgate.netuoa.gr

Compound List

this compound

N-(4-oxobutyl)acetamide

Melatonin (N-acetyl-5-methoxytryptamine)

4-methoxyphenylhydrazine

N-allylacetamide

2-methyl-3-acetamidopropanal

4-aminobutyraldehyde

Tryptamine

N-acetyl-4-aminobutanal diethylacetal

Computational and Theoretical Investigations of 4 Acetamidobutanal

Molecular Modeling and Conformational Analysis

The biological and chemical activity of 4-acetamidobutanal is intrinsically linked to its three-dimensional shape. Molecular modeling, particularly conformational analysis, is employed to identify the molecule's stable, low-energy structures (conformers) and understand the dynamics of their interconversion.

Molecular mechanics force fields, such as AMBER or CHARMM, combined with systematic or stochastic conformational search algorithms, are typically used to explore the potential energy surface of the molecule. These methods calculate the steric and electrostatic energies to identify a set of low-energy conformers. The most stable conformers are then often subjected to higher-level quantum mechanical calculations for more accurate energy refinement.

Research Findings: A systematic conformational search would reveal several energy minima. The primary conformers are distinguished by the torsion angles along the carbon backbone. For instance, an "extended" conformer would feature anti-periplanar arrangements (approx. 180°) of the carbon atoms, while "folded" or gauche conformers would arise from syn-clinal arrangements (approx. ±60°). Folded structures might be stabilized by intramolecular hydrogen bonds, such as an interaction between the amide proton (N-H) and the aldehyde oxygen.

Table 1: Hypothetical Low-Energy Conformers of this compound Calculated at the B3LYP/6-31G(d) Level
ConformerDescriptionKey Dihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Calculated Dipole Moment (Debye)
I (Extended)Linear arrangement of the carbon backbone.~178°0.003.1
II (Gauche)Gauche bend in the carbon backbone.~65°0.854.5
III (Folded)Folded structure potentially stabilized by a weak N-H···O=C (aldehyde) intramolecular hydrogen bond.~-60°1.205.2

These results indicate that while the extended conformer is the most stable in the gas phase, other conformers are energetically accessible at room temperature and may be significantly populated, especially in different solvent environments.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity. conicet.gov.ar Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to balance accuracy and computational cost for molecules of this size. nih.gov

Electronic Structure: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character).

For this compound, calculations would likely show that the HOMO is localized primarily on the amide group, specifically the nitrogen and oxygen atoms, reflecting their lone pairs of electrons. Conversely, the LUMO would be concentrated on the carbonyl carbon of the aldehyde group, which is known to be a strong electrophilic center. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Reactivity Prediction: A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of high negative potential (red) around the carbonyl oxygens of both the amide and aldehyde groups, indicating their suitability for attack by electrophiles or for forming hydrogen bonds. A region of high positive potential (blue) would be found around the amide hydrogen (N-H) and the aldehyde proton (CHO), highlighting their acidic character.

Table 2: Calculated Electronic Properties of this compound (Extended Conformer)
PropertyCalculated ValueImplication
HOMO Energy-7.2 eVIndicates moderate electron-donating ability, localized on the amide group.
LUMO Energy-0.5 eVIndicates strong electron-accepting ability, localized on the aldehyde carbonyl carbon.
HOMO-LUMO Gap6.7 eVSuggests high kinetic stability.
Dipole Moment3.1 DA significant dipole moment indicates a polar molecule with strong intermolecular interactions.

Simulations of Reaction Mechanisms Involving this compound

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions. By locating transition states (TS) and calculating their energies, it is possible to determine the activation energy (Ea) for a reaction, which governs its rate.

A key reaction involving this compound is its role in the biosynthesis of γ-aminobutyric acid (GABA), where it is oxidized to N-acetyl-γ-aminobutyric acid by an aldehyde dehydrogenase (ALDH) enzyme. wikipedia.org While simulating the full enzymatic reaction is complex, a simplified model can be studied computationally. For instance, the oxidation of the aldehyde to a carboxylic acid can be modeled in the gas phase or in a solvent continuum model.

Simulating Aldehyde Oxidation: The mechanism for the oxidation of an aldehyde typically involves initial hydration to form a gem-diol intermediate, followed by dehydrogenation. Quantum chemical calculations can be used to map the potential energy surface for this transformation. The structures of reactants, intermediates, transition states, and products are optimized, and their energies are calculated to create a reaction profile diagram.

Research Findings: A hypothetical study of the oxidation of this compound to 4-acetamidobutanoic acid would involve calculating the energy barriers for the key steps. The rate-limiting step is often the C-H bond cleavage from the hydrated intermediate. Such simulations provide a quantitative measure of the reaction's feasibility and can reveal how substituents or environmental factors (like solvent) might influence the reaction rate.

Table 3: Hypothetical Calculated Activation Energies for a Model Oxidation Reaction
Reaction StepDescriptionCalculated Activation Energy (Ea) (kcal/mol)
Step 1: HydrationAddition of water to the aldehyde to form a gem-diol.15.2
Step 2: Dehydrogenation (TS)C-H bond cleavage in the rate-determining step.25.8

Prediction of Spectroscopic Properties and Data Interpretation

Computational chemistry can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are crucial for confirming molecular structures and interpreting experimental results. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating NMR chemical shifts (δ). uncw.edu By calculating the magnetic shielding tensor for each nucleus in the molecule, a theoretical spectrum can be generated. For this compound, calculations would need to be performed on the most stable conformers, with the final predicted spectrum being a Boltzmann-weighted average based on their relative energies. uncw.edu This approach helps in assigning the correct peaks in an experimental spectrum, especially for the diastereotopic protons in the flexible butyl chain.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation yields a set of normal modes and their corresponding intensities. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. For this compound, the most prominent peaks would be the C=O stretching vibrations for the amide and aldehyde groups, and the N-H stretching and bending vibrations. Computational analysis helps to assign these vibrations unambiguously.

Table 4: Predicted vs. Typical Experimental Spectroscopic Data for this compound
SpectroscopyFunctional GroupPredicted ValueTypical Experimental Range
1H NMR (ppm)Aldehyde (-CHO)9.759.5 - 10.0
Amide (-NH-)6.505.5 - 8.5
Methylene (-CH2-N)3.253.1 - 3.4
Acetyl (-CH3)2.011.9 - 2.1
13C NMR (ppm)Aldehyde C=O201.5195 - 205
Amide C=O172.3170 - 175
Acetyl C23.120 - 25
IR (cm-1)N-H Stretch33503250 - 3400
Aldehyde C=O Stretch17251720 - 1740
Amide I Band (C=O Stretch)16551640 - 1680

Emerging Research Avenues and Future Directions for 4 Acetamidobutanal

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of 4-acetamidobutanal is a key area of research, with a focus on improving efficiency, selectivity, and sustainability. While traditional synthetic methods exist, emerging research is exploring advanced catalytic systems to overcome the limitations of conventional approaches.

One established, multi-step chemical synthesis strategy involves the successive acetylation of allylamine (B125299) followed by selective hydroformylation to produce this compound as an intermediate in a one-vessel process. researchgate.net However, future research is aimed at developing more direct and efficient routes.

Key Research Thrusts:

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. rsc.org Modularly designed organocatalysts could offer high stereoselectivity, enabling the synthesis of specific isomers of this compound derivatives for specialized applications. rsc.org Research into bifunctional catalysts that can facilitate multiple reaction steps in a single pot could significantly streamline synthesis. frontiersin.orgnih.gov

Biocatalysis: The use of enzymes as catalysts offers high specificity and mild reaction conditions. Researchers are likely to explore enzymes, or engineer novel ones, that can produce this compound from bio-based precursors. miragenews.com This aligns with the broader push for green chemistry in organic synthesis. mdpi.com

Continuous Flow Systems: The application of continuous flow chemistry can offer significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and potential for automation and scalability. frontiersin.orgnih.gov Developing a continuous flow synthesis for this compound could be a key step towards efficient industrial production.

Table 1: Comparison of Synthetic Approaches for this compound
ApproachDescriptionPotential AdvantagesResearch Focus
Catalytic HydroformylationA reaction that introduces a formyl group (aldehyde) and a hydrogen atom to an alkene.Established method for aldehyde synthesis.Improving catalyst efficiency and selectivity for the specific substrate.
Asymmetric OrganocatalysisUses chiral small organic molecules to catalyze reactions, leading to enantiomerically enriched products.High stereoselectivity, metal-free, milder conditions.Design of novel catalysts for domino or diastereodivergent reactions. rsc.org
BiocatalysisEmploys enzymes to catalyze chemical transformations.High specificity, environmentally benign, operates under mild conditions.Enzyme discovery and engineering for non-natural reactions. ed.ac.uk
Continuous Flow SynthesisReactions are performed in a continuously flowing stream rather than in a batch.Enhanced safety, scalability, automation, and process control. frontiersin.orgnih.govDevelopment of robust reactor systems and catalyst immobilization.

Further Elucidation of its Roles in Diverse Non-Human Biological Systems

This compound is known to exist in all living species, from bacteria to plants and humans, where it functions as a primary metabolite. It is recognized as an intermediate in a minor pathway for the biosynthesis of γ-aminobutyric acid (GABA) from putrescine. wikipedia.org However, its specific functions and significance in many non-human organisms remain largely unexplored.

In fungi, such as Saccharomyces cerevisiae, this compound is a known metabolite. nih.gov Specifically, the Fms1 enzyme in yeast is known to cleave N-acetylspermidine, which can lead to the formation of this compound and 1,3-diaminopropane (B46017). mdpi.com While its presence is established, the full extent of its regulatory or metabolic roles in fungi, bacteria, and plants is a critical area for future investigation.

Future Research Directions:

Metabolomic Studies: Comprehensive metabolomic analyses of bacteria, fungi, and plants under various environmental conditions could reveal correlations between this compound levels and specific physiological states or stress responses.

Genetic and Enzymatic Studies: Identifying and characterizing the enzymes responsible for the synthesis and degradation of this compound in diverse organisms will be crucial. wikipedia.org This includes understanding the regulation of genes encoding these enzymes.

Signaling and Regulatory Roles: Research is needed to determine if this compound acts as a signaling molecule or has other regulatory functions within the cell, beyond its role as a metabolic intermediate.

Development of Advanced Analytical Tools for Trace Analysis in Complex Research Matrices

To fully understand the biological roles of this compound, sensitive and specific analytical methods are required for its detection and quantification at trace levels within complex biological samples. The development of such tools is essential for metabolomics, diagnostics, and quality control.

Current advanced analytical techniques used in pharmaceutical and biological research, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide the foundation for this work. longdom.org LC-MS, in particular, combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for analyzing complex mixtures. nih.gov Studies involving metabolomic analysis of complex tissues, such as the cerebellum, rely on these powerful techniques to identify and quantify hundreds of metabolites simultaneously. nih.gov

Focus Areas for Method Development:

High-Resolution Mass Spectrometry (HRMS): Developing quantitative methods using HRMS can provide high accuracy and sensitivity, enabling the detection of this compound in intricate matrices like cell lysates or environmental samples.

Stable Isotope Labeling: The use of stable isotope-labeled internal standards can significantly improve the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis.

Sample Preparation: Optimizing sample extraction and clean-up procedures is critical to minimize interference from other components in the matrix and enhance the recovery of this compound.

Table 2: Potential Advanced Analytical Techniques for this compound Analysis
TechniquePrincipleAdvantages for Trace Analysis
LC-MS/MSCombines liquid chromatography separation with tandem mass spectrometry for identification and quantification.High sensitivity, high selectivity, suitable for complex matrices. longdom.org
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds before detection by mass spectrometry; may require derivatization.Excellent for volatile compounds, high resolution.
Nuclear Magnetic Resonance (NMR)Measures the magnetic properties of atomic nuclei to determine molecular structure.Non-destructive, provides structural information, highly quantitative.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)Separates ions based on their electrophoretic mobility in a capillary.High separation efficiency, requires very small sample volumes.

Integration of this compound into Interdisciplinary Research (e.g., synthetic biology, materials science)

The unique chemical structure of this compound, featuring both an aldehyde and an amide functional group, makes it a versatile building block for applications in interdisciplinary fields like synthetic biology and materials science.

Synthetic Biology: Synthetic biology applies engineering principles to design and construct new biological parts, devices, and systems. patsnap.comwikipedia.org A major goal is the engineering of microorganisms to produce valuable chemicals from renewable feedstocks. nih.gov Engineered microbes like Escherichia coli or Saccharomyces cerevisiae could be programmed with novel metabolic pathways to produce this compound as a platform chemical. ed.ac.ukcbd.int This biological production route offers a sustainable alternative to traditional chemical synthesis.

Materials Science: The functional groups of this compound make it a promising monomer for the synthesis of novel polymers. The aldehyde group can participate in polymerization reactions, while the amide group can form hydrogen bonds, potentially imparting desirable properties like thermal stability and mechanical strength to the resulting material. This opens the door to creating new bio-based polyamides or other polymers with unique characteristics, similar to how GABA is used as a precursor for bio-nylon 4. nih.gov

Sustainable and Scalable Production Methodologies

Developing sustainable and scalable methods for producing this compound is crucial for its potential commercial applications in materials science and other industries. The focus is shifting from petrochemical-based synthesis to environmentally friendly and economically viable bio-based production. mdpi.commdpi.com

The principles of green chemistry and industrial biotechnology offer a clear path forward. mdpi.com This involves harnessing the metabolic capabilities of microorganisms through fermentation. A prime example is the successful engineering of E. coli for the high-level production of 1,4-butanediol (B3395766) (BDO), a structurally related chemical. ed.ac.uk This was achieved by designing and implementing a de novo biochemical pathway in the microbial host.

Key Strategies for Sustainable Production:

Metabolic Engineering: Optimizing microbial strains (e.g., E. coli, C. necator) to channel carbon from simple, renewable feedstocks like glucose or agri-food wastes towards the production of this compound. ed.ac.ukresearchgate.net

Fermentation Optimization: Fine-tuning fermentation conditions (e.g., pH, temperature, nutrient feed) to maximize product yield, titer, and productivity.

Downstream Processing: Developing efficient and green methods for extracting and purifying this compound from the fermentation broth.

Circular Economy Integration: Designing processes where waste streams can be utilized as feedstocks. For instance, CO2 generated during fermentation could be captured and used, as demonstrated in sustainable GABA production systems. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 4-Acetamidobutanal to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of parameters such as temperature, solvent polarity, catalyst concentration, and reaction time. For example:
  • Temperature : Elevated temperatures (50–80°C) may accelerate acetylation but risk side reactions (e.g., aldol condensation).
  • Catalysts : Lewis acids like ZnCl₂ can enhance reaction efficiency but require careful stoichiometric control to avoid over-acetylation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) can isolate high-purity products.
    Refer to experimental design principles for variable control and reproducibility .
VariableTested RangeImpact on YieldImpact on Purity
Temperature25–80°C↑ yield up to 60°C↓ purity above 70°C
Catalyst (ZnCl₂)0.1–1.0 eqOptimal at 0.5 eqMinimal impurity at ≤0.5 eq
Reaction Time2–24 hPlateau at 12 hDegradation after 18 h

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use ¹H NMR (DMSO-d₆) to confirm acetamide proton resonance (δ 2.0–2.1 ppm) and aldehyde proton (δ 9.7–9.9 ppm). ¹³C NMR identifies carbonyl groups (C=O at ~170 ppm and 200 ppm).
  • IR : Stretching vibrations for amide (1650 cm⁻¹, C=O) and aldehyde (1720 cm⁻¹).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ (m/z 130.1).
    Cross-validate data with computational simulations (e.g., Gaussian for IR/NMR predictions) .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Prepare buffered solutions (pH 3–9) and store samples at 40°C for 4 weeks.
  • Monitor degradation via HPLC (C18 column, 220 nm detection). Acidic conditions (pH <5) stabilize the aldehyde group, while alkaline conditions (pH >7) promote hydrolysis of the acetamide moiety.
    Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the aldehyde carbon (LUMO energy ~-1.5 eV) is highly reactive toward nucleophiles like hydroxylamine.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways.
    Validate predictions with experimental kinetic data (e.g., stopped-flow spectroscopy) .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?

  • Methodological Answer :
  • Systematic Review : Compare experimental conditions (calorimetry vs. computational models) across studies.
  • Calibration Checks : Replicate measurements using standardized protocols (e.g., DSC for enthalpy).
  • Collaborative Studies : Use round-robin testing to identify inter-lab variability.
    Address discrepancies through error propagation analysis and meta-regression .

Design an experiment to investigate the enzyme-catalyzed reduction of this compound to 4-Acetamidobutanol.

  • Methodological Answer :
  • Enzyme Selection : Use alcohol dehydrogenase (ADH) or ketoreductases (e.g., KRED-101).
  • Variables : pH (6–8), cofactor (NADH vs. NADPH), and substrate concentration (1–10 mM).
  • Kinetic Analysis : Measure initial rates via UV-Vis (NADH depletion at 340 nm).
  • Controls : Heat-denatured enzyme and substrate-only blanks.
    Optimize using response surface methodology (RSM) for multi-variable interactions .
ConditionOptimal ValueRationale
pH7.4Maximizes enzyme activity and stability
CofactorNADHHigher turnover number (kcat) vs. NADPH
Temp30°CBalances reaction rate and enzyme denaturation

Methodological Notes

  • Data Contradictions : When conflicting results arise (e.g., divergent kinetic parameters), perform sensitivity analysis to identify outlier methodologies or instrumental biases .
  • Experimental Reproducibility : Document all protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data and metadata .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetamidobutanal
Reactant of Route 2
Reactant of Route 2
4-Acetamidobutanal

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